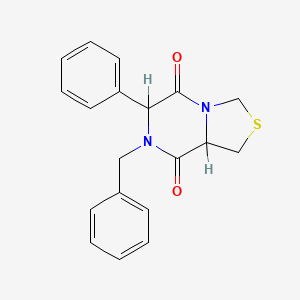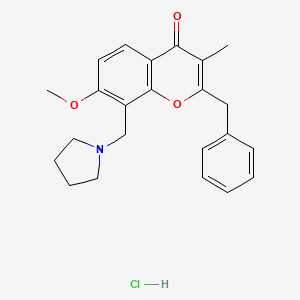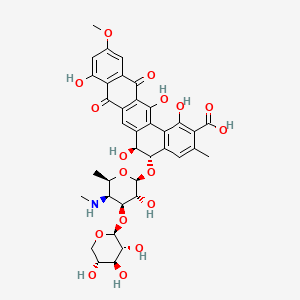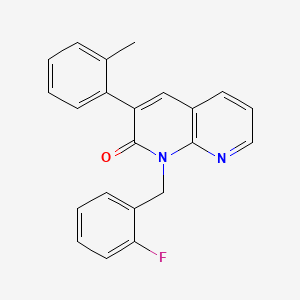
(+-)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride is a complex organic compound that belongs to the class of dibenzoxepines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields. It is characterized by its unique tricyclic structure, which includes a dibenzoxepine core fused with a piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction forms the dibenzoxepine core, which is then further functionalized to introduce the piperazine ring.
Another approach involves the use of copper-catalyzed C-N and C-O coupling reactions, which allow for the efficient formation of the dibenzoxepine structure . These reactions are often carried out under mild conditions, making them suitable for large-scale industrial production.
Industrial Production Methods
In an industrial setting, the production of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride can be optimized by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields . This method involves the use of microwave irradiation to accelerate the cyclocondensation reaction, resulting in the rapid formation of the desired product.
化学反应分析
Types of Reactions
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides with enhanced pharmacological properties, while reduction reactions can produce derivatives with modified biological activity .
科学研究应用
(±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other signaling pathways .
相似化合物的比较
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound shares a similar tricyclic structure with (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride but contains a sulfur atom in place of the oxygen atom in the dibenzoxepine core.
6b,11b-Dihydroxy-12-methylphenyl-11b,12-dihydrobenzo(g)indeno(1,2-b)indole-5,6,7(6bH)-triones: These compounds have a similar tricyclic structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of (±)-1-(2-(6,11-Dihydrodibenz(b,e)oxepin-6-yl)ethyl)-4-methylpiperazine dihydrochloride lies in its specific combination of the dibenzoxepine core with the piperazine ring, which imparts distinct pharmacological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
86640-24-6 |
|---|---|
分子式 |
C21H28Cl2N2O |
分子量 |
395.4 g/mol |
IUPAC 名称 |
1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O.2ClH/c1-22-12-14-23(15-13-22)11-10-21-19-8-4-2-6-17(19)16-18-7-3-5-9-20(18)24-21;;/h2-9,21H,10-16H2,1H3;2*1H |
InChI 键 |
JNYSFIUZVOBNAL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCC2C3=CC=CC=C3CC4=CC=CC=C4O2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
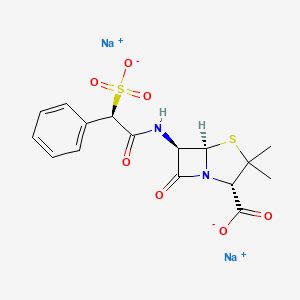

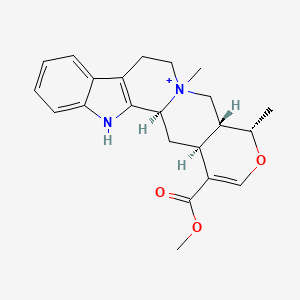
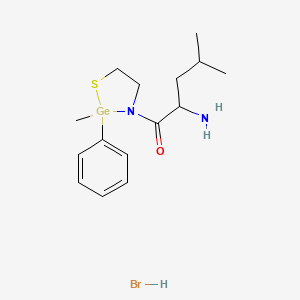
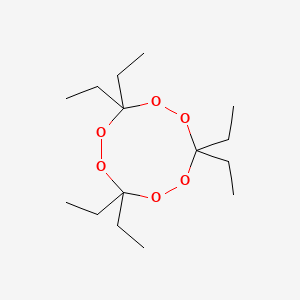
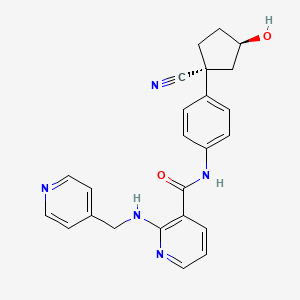
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
